N-(2,4-difluorophenyl)furan-2-carboxamide N-(2,4-difluorophenyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10928870
InChI: InChI=1S/C11H7F2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)
SMILES: C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
Molecular Formula: C11H7F2NO2
Molecular Weight: 223.17 g/mol

N-(2,4-difluorophenyl)furan-2-carboxamide

CAS No.:

VCID: VC10928870

Molecular Formula: C11H7F2NO2

Molecular Weight: 223.17 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)furan-2-carboxamide -

Description

N-(2,4-Difluorophenyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of carboxamides. This compound features a furan ring attached to a carboxamide group, with a 2,4-difluorophenyl substituent. Its structural framework makes it a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties.

Synthesis

N-(2,4-Difluorophenyl)furan-2-carboxamide can be synthesized using standard amide coupling reactions. A typical method involves:

  • Starting Materials:

    • Furan-2-carbonyl chloride

    • 2,4-difluoroaniline

  • Reaction Conditions:

    • The reaction occurs in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane.

    • The reaction proceeds at room temperature, yielding the desired product with high efficiency.

  • Purification:

    • The crude product is purified using column chromatography or recrystallization techniques.

Biological Activities

N-(2,4-Difluorophenyl)furan-2-carboxamide has been studied for its potential pharmacological properties:

  • Antibacterial Activity:

    • Compounds with similar furan-carboxamide scaffolds have shown activity against drug-resistant bacterial strains such as Acinetobacter baumannii and Klebsiella pneumoniae. These activities are often validated through minimum inhibitory concentration (MIC) assays .

  • Antitumor Potential:

    • The structural framework of N-(2,4-difluorophenyl)furan-2-carboxamide suggests potential for anticancer activity. Fluorinated phenyl groups are known to enhance binding affinity to biological targets .

  • Immunomodulatory Effects:

    • Analogous compounds have demonstrated immunomodulatory properties, making them candidates for treating autoimmune conditions like rheumatoid arthritis .

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of N-(2,4-difluorophenyl)furan-2-carboxamide to various biological targets:

  • Docking simulations suggest strong interactions between the compound and bacterial enzymes responsible for resistance mechanisms.

  • Molecular dynamics (MD) simulations confirm the stability of these interactions over time .

Research Implications

The unique combination of a furan ring and difluorophenyl group in this compound provides several avenues for further research:

  • Structure-Activity Relationship (SAR):

    • Modifications at the phenyl or furan rings could optimize biological activity.

    • Substituents at different positions on the phenyl ring may enhance potency.

  • Drug Development:

    • The compound could serve as a lead molecule for developing new antibacterial or anticancer agents.

    • Its relatively simple synthesis makes it an attractive candidate for large-scale production.

Product Name N-(2,4-difluorophenyl)furan-2-carboxamide
Molecular Formula C11H7F2NO2
Molecular Weight 223.17 g/mol
IUPAC Name N-(2,4-difluorophenyl)furan-2-carboxamide
Standard InChI InChI=1S/C11H7F2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)
Standard InChIKey NCISZYGNZTUTJJ-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
Canonical SMILES C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
PubChem Compound 755472
Last Modified Apr 15 2024

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